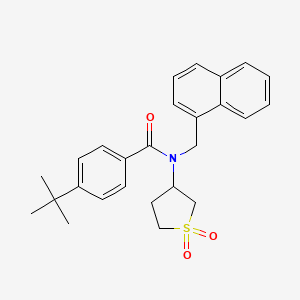![molecular formula C15H9NO3S3 B15096011 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15096011.png)
3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a thiazolidinone ring fused with a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of thiophene-2-carbaldehyde with 3-aminobenzoic acid under specific conditions. The reaction is carried out in an ethanol medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar condensation reactions on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidinone ring is crucial for this inhibitory activity, as it can form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one: Shares a similar core structure but differs in the substituents attached to the thiazolidinone ring.
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide: Another related compound with different functional groups.
Uniqueness
3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a benzoic acid moiety with a thiazolidinone ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H9NO3S3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C15H9NO3S3/c17-13-12(8-11-5-2-6-21-11)22-15(20)16(13)10-4-1-3-9(7-10)14(18)19/h1-8H,(H,18,19)/b12-8- |
InChI-Schlüssel |
ISNNRBPUTBOXIU-WQLSENKSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



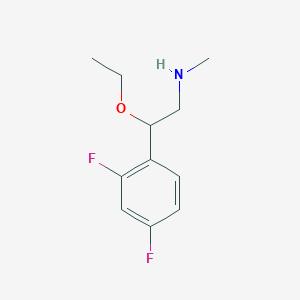
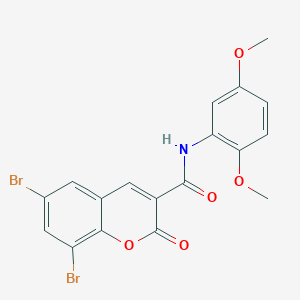


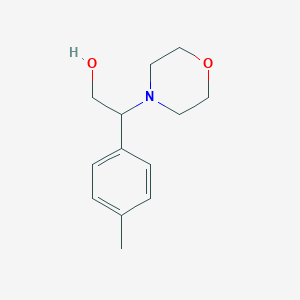
![6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B15095956.png)
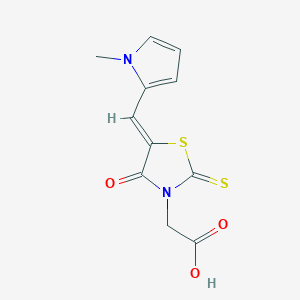

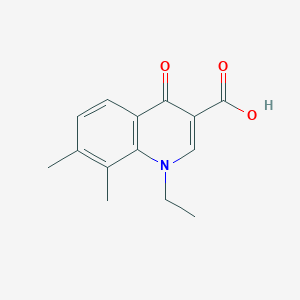
![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)

![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
